molecular formula C15H19NO3 B8333589 3-Formyl-azepane-1-carboxylic acid benzyl ester

3-Formyl-azepane-1-carboxylic acid benzyl ester

Cat. No. B8333589
M. Wt: 261.32 g/mol
InChI Key: QYVURVPWVKABAQ-UHFFFAOYSA-N
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Description

3-Formyl-azepane-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formyl-azepane-1-carboxylic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-azepane-1-carboxylic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Formyl-azepane-1-carboxylic acid benzyl ester

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-formylazepane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2

InChI Key

QYVURVPWVKABAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dess-Martin periodinane (2.78 g, 6.56 mmol) was slowly added to a stirring 0° C. solution of 3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester (146) (1.2516 g, 5.02 mmol) in CH2Cl2 (18.2 mL). The reaction was stirred for 1 hour until the reaction was judged complete by HPLC. The reaction was concentrated in vacuo, and a minimal amount of CH2Cl2 was added. Et2O was added to precipitate the periodinane by-product, and the reaction was filtered, concentrated, and immediately purified through an automated silica get column with 1:1 Hexanes:EtOAc to obtain pure 3-formyl-azepane-1-carboxylic acid benzyl ester (147) (0.3086 g) in 62% yield.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.78 g, 6.56 mmol) was slowly added to a stirring 0° C. solution of 3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester (146) (1.2516 g, 5.02 mmol) in CH2Cl2 (18.2 mL). The reaction was stirred for 1 hour until the reaction was judged complete by HPLC. The reaction was concentrated in vacuo, and a minimal amount of CH2Cl2 was added. Et2O was added to precipitate the periodinane by-product, and the reaction was filtered, concentrated, and immediately purified through an automated silica gel column with 1:1 Hexanes:EtOAc to obtain pure 3-formyl-azepane-1-carboxylic acid benzyl ester (147) (0.3086 g) in 62% yield.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
3-hydroxymethyl-azepane-1-carboxylic acid benzyl ester
Quantity
1.2516 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One

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